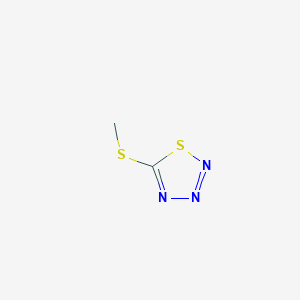

5-(甲硫基)-1,2,3,4-噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

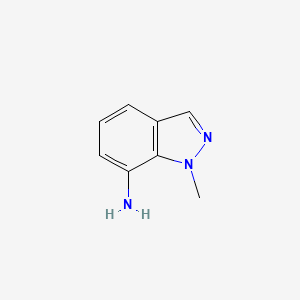

The compound 5-(Methylsulfanyl)-1,2,3,4-thiatriazole is a derivative of the 1,2,4-triazole family, which is characterized by the presence of a triazole ring, a five-membered ring consisting of three nitrogen atoms and two carbon atoms. The methylsulfanyl group attached to the triazole ring is a functional group containing sulfur, which can significantly influence the chemical and physical properties of the compound. The triazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of triazole derivatives often involves the alkylation of existing triazole compounds with various alkyl halides or other substituents. For instance, the alkylation of 5-(4,6-dimethyl-2-pyrimidinylsulfanyl)methyl-1,2,4-triazole-3-thione with different alkylating agents leads to the formation of S-substituted 1,2,4-triazoles . Similarly, the interaction between 5-cyano-1.2.4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines under solvent-free conditions results in the formation of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines, demonstrating the versatility of triazole chemistry .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using various spectroscopic methods such as NMR, IR, and X-ray diffraction. For example, the X-ray diffraction study of tautomeric triazole compounds reveals the preference of certain tautomeric forms in the crystal structure . The molecular structure is also influenced by the nature of the substituents, as seen in the crystallographic data of triazolylpyridine-2-amine, which forms intermolecular contacts in the crystal lattice .

Chemical Reactions Analysis

Triazole derivatives undergo a variety of chemical reactions, including cycloaddition-elimination reactions with isocyanates to yield thiadiazolidine-3-ones . The reactivity of these compounds can be influenced by the substituents present on the triazole ring, as well as by the reaction conditions such as the use of catalysts or solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are closely related to their molecular structure. The presence of the methylsulfanyl group can affect the compound's solubility, boiling point, and melting point. The vibrational wavenumbers obtained from FT-IR spectroscopy provide insights into the bonding and electronic structure of the compound, such as the NH stretching wavenumber indicating the weakening of the NH bond . The molecular electrostatic potential map from theoretical studies can predict sites for nucleophilic attack, which is valuable for understanding the compound's reactivity . Additionally, the antimycobacterial activity of some triazole derivatives has been evaluated, showing moderate activity against various Mycobacterium species .

科学研究应用

化学性质和合成

5-(甲硫基)-1,2,3,4-噻二唑属于 1,2,3,4-噻二唑类,该类化合物以不稳定和加热后容易分解而闻名,有时甚至在其熔点爆炸。这些化合物通常通过用亚硝酸处理硫代酰肼来合成。1,2,3,4-噻二唑的化学性质,包括用 C 自由基取代的 1,2,3,4-噻二唑(如 5-(甲硫基)-1,2,3,4-噻二唑)的化学性质,已得到详细研究,强调了它们的不稳定性和分解性质 (Jensen & Pedersen, 1964)。

合成应用和降解研究

5-(甲硫基)-1,2,3,4-噻二唑衍生物用于各种合成应用。例如,5-芳基和 5-烷基-1,2,3,4-噻二唑已被合成用于光谱研究。它们的热分解产生腈、氮和硫,突出了这些化合物在生成这些产物中的潜在用途 (Lieber, Rao, & Orlowski, 1963)。

与异氰酸酯的反应

已经探索了 4-甲基-5-(取代)亚氨基-1,2,3,4-噻二唑啉与异氰酸酯的反应性,产生了噻二唑烷衍生物。这项研究提供了对噻二唑衍生物反应性的见解,这有助于为杂环化合物的合成开辟新的途径 (L'abbé 等人,1991)。

紫外吸收和电子性质

已经分析了 5-(取代)氨基-1,2,3,4-噻二唑的紫外吸收光谱,包括那些具有甲硫基取代的紫外吸收光谱。这些研究对于理解噻二唑环的电子性质及其在材料科学等各个领域的潜在应用至关重要 (Lieber 等人,1959)。

分子对接和活性预测

已经进行了 3-甲基-4-{(E)-[4-(甲硫基)-苯亚甲基]氨基}1H-1,2,4-三唑-5(4H)-硫酮的分子对接研究和活性预测。这些研究为噻二唑衍生物的潜在生物活性及其与生物靶标的相互作用提供了宝贵的见解 (Panicker 等人,2015)。

属性

IUPAC Name |

5-methylsulfanylthiatriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S2/c1-6-2-3-4-5-7-2/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFVCGKEJAKAGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

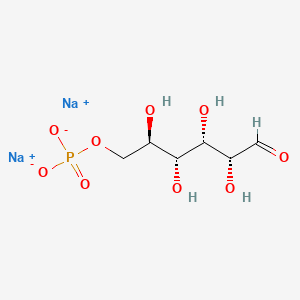

Canonical SMILES |

CSC1=NN=NS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600671 |

Source

|

| Record name | 5-(Methylsulfanyl)-1,2,3,4-thiatriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methylsulfanyl)-1,2,3,4-thiatriazole | |

CAS RN |

52098-77-8 |

Source

|

| Record name | 5-(Methylsulfanyl)-1,2,3,4-thiatriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。